molecular formula C9H8F3N3 B1394899 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine CAS No. 1260796-42-6

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1394899
CAS No.: 1260796-42-6
M. Wt: 215.17 g/mol
InChI Key: JZDIWZOIJCGXHI-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is a key chemical intermediate in medicinal chemistry and drug discovery, primarily recognized for its role as a precursor in the synthesis of potent and selective kinase inhibitors. Its core structure, featuring the indazole scaffold and a strategically positioned trifluoromethyl group, is integral to the development of targeted therapeutics. This compound serves as a critical building block for inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR3, which is a prominent driver in various cancers, including urothelial carcinoma and multiple myeloma. Research demonstrates that derivatives of this indazole-3-amine scaffold exhibit significant anti-proliferative activity against cancer cell lines. Furthermore, this chemical scaffold is utilized in the discovery of inhibitors for other biological targets, such as the deubiquitinase USP7, highlighting its versatility in early-stage research for oncology and beyond. The mechanism of action for its derived compounds typically involves high-affinity binding to the ATP-binding pocket of specific kinases, thereby disrupting downstream signaling pathways that promote cell survival and proliferation. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-6-(trifluoromethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIWZOIJCGXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Halogenation of Precursors

According to a Chinese patent (CN107805221A), the preparation starts from compounds of formula (A1) or (A2), which are indazole precursors with substituents such as alkyl, haloalkyl, or halogen atoms. These undergo nitration or halogenation to yield intermediate compounds of formula (B).

Step Reaction Type Conditions Outcome
1 Nitration or Halogenation Using nitrating agents or halogen sources Formation of nitro- or halogen-substituted indazole intermediates (B)

This step is crucial for introducing functional groups that enable subsequent transformations at specific positions on the indazole ring.

Reduction of Nitro Group

The nitro group on intermediate (B) is reduced to an amino group, yielding compound (C). This reduction can be achieved using standard reducing agents such as iron powder, tin chloride, or catalytic hydrogenation.

Step Reaction Type Conditions Outcome
2 Reduction Typical reducing agents under mild conditions Conversion of nitro to amino group at the 3-position

Diazotization and Cyclization

Compound (C) undergoes diazotization in the presence of nitrites, followed by intramolecular cyclization to form the indazole ring system with the desired substitution pattern, including the trifluoromethyl group at the 6-position.

Step Reaction Type Conditions Outcome
3 Diazotization and Cyclization Nitrite salts, acidic conditions Formation of 1H-indazole derivatives with trifluoromethyl substitution

This step is key to constructing the indazole heterocycle with the amino group at position 3.

N-Methylation

The methylation of the N-1 position of the indazole ring is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Step Reaction Type Conditions Outcome
4 N-Methylation Alkylating agents, base (e.g., K2CO3) Formation of this compound

Alternative Synthetic Routes

Metal-Free Oxidative Trifluoromethylation

A metal-free approach involves the oxidative trifluoromethylation of indoles using trifluoromethyl sulfonate sodium under mild conditions, which can be adapted for indazole derivatives to introduce the trifluoromethyl group at the 6-position without metal catalysts. This method emphasizes environmental friendliness and operational simplicity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For indazole derivatives, CuAAC reactions have been used to synthesize triazole-linked intermediates, which can be further transformed into trifluoromethylated indazoles. Optimization of catalyst loading (up to 20 mol% CuI), solvent choice (PEG-400 preferred over DMF), and temperature (around 50°C under nitrogen) improves yields and reduces side reactions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvents Methanol, Ethanol, PEG-400, DMSO Solvent choice affects solubility and reaction kinetics
Temperature Room temperature to 60°C Mild conditions preferred to avoid decomposition
Catalysts CuI (20 mol%), Pd(OAc)2/SPhos for cross-coupling Catalyst loading critical for yield
Purification Flash column chromatography (silica gel), recrystallization from EtOAc/hexanes Reverse-phase HPLC used for hydrophobic trifluoromethyl derivatives

Characterization and Purification

  • NMR Spectroscopy : Key signals include trifluoromethyl carbons at δ 124–127 ppm in ^13C NMR with characteristic coupling constants (~270 Hz), and methyl protons at N-1 around δ 3.7–4.6 ppm in ^1H NMR.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
  • Purification : Due to the hydrophobic trifluoromethyl group, purification challenges are addressed by using mixed solvents or reverse-phase chromatography.

Summary Table of Preparation Steps

Step Reaction Reagents/Conditions Product/Intermediate Yield & Notes
1 Nitration/Halogenation Nitrating agents or halogen sources Nitro/halo-indazole (B) High yield, regioselective
2 Reduction Fe, SnCl2, or catalytic H2 Amino-indazole (C) Mild conditions, high purity
3 Diazotization & Cyclization NaNO2, acidic medium Indazole core with trifluoromethyl Efficient ring closure
4 N-Methylation Methyl iodide, base This compound Optimized for selectivity

Research Findings and Notes

  • The trifluoromethyl group strongly influences electronic properties, enhancing stability in cross-coupling reactions and affecting regioselectivity.
  • Mild, metal-free trifluoromethylation methods reduce environmental impact and simplify synthesis.
  • CuAAC and Pd-catalyzed cross-couplings enable versatile functionalization for complex derivatives.
  • Purification strategies must address the hydrophobic nature of trifluoromethyl groups to ensure high purity.
  • Spectroscopic data and isotope labeling confirm the structure and substitution pattern, with water oxygen incorporation demonstrated in related ring-opening reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing hydrophobic interactions and metabolic stability. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .

Comparison with Similar Compounds

5-(Trifluoromethyl)-1H-indazol-3-amine (CAS: 2250-55-7)

  • Molecular Weight : 201.15 g/mol .
  • Key Differences : The absence of the methyl group and the CF₃ at position 5 reduce steric bulk compared to the target compound. This positional isomer may exhibit altered binding affinities in biological targets due to differences in electronic distribution .

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine (CAS: 1261365-74-5)

  • Structure : Methyl at position 1, CF₃ at position 3.
  • Molecular Weight : 215.18 g/mol .
  • Key Differences : The CF₃ group at position 5 instead of 6 modifies the molecule’s dipole moment and steric interactions. This isomer is reported to have similar synthetic utility but distinct pharmacological profiles in preliminary assays .

1,3-Dimethyl-1H-indazol-6-amine

  • Molecular Weight : 161.21 g/mol .
  • The dual methyl groups may improve solubility but reduce metabolic stability compared to the target compound .

Halogen-Substituted Analogues

6-Chloro-1H-indazol-3-amine (CAS: 16889-21-7)

  • Molecular Weight : 167.6 g/mol .
  • Key Differences : Chlorine, being less electronegative than CF₃, provides different electronic effects. This compound is less lipophilic (Cl vs. CF₃) and may exhibit weaker target binding in certain enzyme assays .

1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine

  • Structure : Difluoromethyl (CF₂H) at position 1; methyl at position 3.
  • Molecular Weight: Not explicitly reported, but estimated ~195 g/mol .
  • This compound is explored for its intermediate polarity in medicinal chemistry .

Functional Group Variations

6-(Methoxymethoxy)-1H-indazol-3-amine (CAS: 951624-24-1)

  • Structure : Methoxymethoxy group at position 6.
  • Molecular Weight : 193.2 g/mol .
  • Key Differences : The polar methoxymethoxy group increases solubility but may reduce blood-brain barrier penetration compared to CF₃-substituted analogues .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine 1260796-42-6 1-Me, 6-CF₃, 3-NH₂ 215.18 High lipophilicity; drug intermediate
5-(Trifluoromethyl)-1H-indazol-3-amine 2250-55-7 5-CF₃, 3-NH₂ 201.15 Intermediate for kinase inhibitors
1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine 1261365-74-5 1-Me, 5-CF₃, 3-NH₂ 215.18 Positional isomer with distinct SAR
6-Chloro-1H-indazol-3-amine 16889-21-7 6-Cl, 3-NH₂ 167.6 Less lipophilic; antimicrobial studies
1,3-Dimethyl-1H-indazol-6-amine Not provided 1-Me, 3-Me, 6-NH₂ 161.21 Improved solubility; crystallography studies

Research Findings and Implications

  • Trifluoromethyl Position : The CF₃ group at position 6 (target compound) enhances binding to hydrophobic pockets in protein targets compared to position 5 isomers .
  • Methyl Substitution : The methyl group at position 1 in the target compound improves metabolic stability by reducing oxidative deamination at the N1 position .
  • Halogen Effects : Chlorine and CF₃ substituents show trade-offs between lipophilicity and electronic effects, impacting pharmacokinetic profiles .

Biological Activity

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and bioactivity, making it a candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The molecular formula of this compound is C8H6F3N3C_8H_6F_3N_3, with a molecular weight of approximately 201.15 g/mol. The presence of the trifluoromethyl group at the 6-position contributes to its distinct chemical reactivity and biological interactions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl substitution enhances binding affinity, modulating enzymatic activity and influencing various biochemical pathways. This interaction can lead to either the activation or inhibition of target proteins, which is crucial in cancer therapy and other medical applications.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit notable anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression:

  • Cyclin-dependent kinases (CDK) : This compound has been identified as a high-affinity ligand for CDK8 and CDK19, with IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM, respectively . These kinases are critical in regulating cell cycle progression, making them important targets in cancer therapy.
  • WNT signaling pathway : Inhibition of WNT-dependent signaling has been demonstrated using luciferase reporter assays in human embryonic kidney cells, indicating potential use in colorectal cancer treatment .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Indazole derivatives often show activity against various pathogens, which could be explored further for therapeutic applications against bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at specific positions on the indazole scaffold significantly influence biological activity:

Compound NameStructure FeaturesBiological Activity
This compoundMethyl substitution at nitrogenAnticancer potential
5-(Chloromethyl)-1H-indazol-3-amineChlorine instead of trifluoromethylAntimicrobial properties
6-(Trifluoromethyl)-1H-indazoleTrifluoromethyl at a different positionVaries by position

These findings underscore the importance of the trifluoromethyl group in enhancing the compound's biological profile.

Case Studies

A notable case study involved the evaluation of indazole derivatives for their inhibitory effects on cancer cell lines. For instance:

  • In vitro studies : Compounds similar to this compound demonstrated IC50 values ranging from low nanomolar concentrations against various cancer cell lines, indicating strong anticancer activity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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